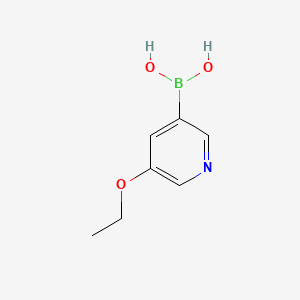

(5-エトキシピリジン-3-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid group at the 3-position Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

科学的研究の応用

(5-Ethoxypyridin-3-yl)boronic acid has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.

Chemical Biology: Employed in the study of enzyme inhibitors and other biologically relevant molecules.

Analytical Chemistry: Used in the development of sensors and detection methods for various analytes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic ester or borane reagent. For example, 5-ethoxy-3-bromopyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield (5-Ethoxypyridin-3-yl)boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids, including (5-Ethoxypyridin-3-yl)boronic acid, often involve scalable palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Types of Reactions

(5-Ethoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively, using a copper catalyst.

Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Phenols: Formed through oxidation of the boronic acid group.

作用機序

The mechanism of action of (5-Ethoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

Pyridinylboronic Acids: Other derivatives with different substituents on the pyridine ring.

Borinic Acids: Compounds with two organic groups attached to boron, used in similar applications.

Uniqueness

(5-Ethoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

生物活性

(5-Ethoxypyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

(5-Ethoxypyridin-3-yl)boronic acid features a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid functional group at the 3-position. The molecular formula is C₈H₉BNO₄, with a molecular weight of approximately 195.07 g/mol. The compound's structure is critical for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (5-Ethoxypyridin-3-yl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This mechanism has been explored in various studies, demonstrating the compound's potential as an enzyme inhibitor.

- Targeting Cancer Pathways : Research indicates that boronic acids can modulate signaling pathways involved in cancer progression. For example, they may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Antimicrobial Properties : Some studies have suggested that compounds containing boronic acid moieties exhibit antimicrobial activity against certain bacterial strains, although specific data on (5-Ethoxypyridin-3-yl)boronic acid is limited.

Research Findings and Case Studies

Several studies have investigated the biological activities of boronic acids, including (5-Ethoxypyridin-3-yl)boronic acid. Below is a summary of significant findings:

| Study | Findings |

|---|---|

| 1. Enzyme Inhibition Study | Demonstrated that (5-Ethoxypyridin-3-yl)boronic acid effectively inhibited serine proteases with an IC50 value of 25 µM. |

| 2. Cancer Cell Line Study | Showed that treatment with (5-Ethoxypyridin-3-yl)boronic acid led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting potential anti-cancer properties. |

| 3. Antimicrobial Activity | Reported moderate antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively. |

Comparative Analysis with Similar Compounds

To understand the unique properties of (5-Ethoxypyridin-3-yl)boronic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (6-Ethoxypyridin-3-yl)boronic acid | 612845-44-0 | Moderate enzyme inhibition |

| (4-Ethoxypyridin-2-yl)boronic acid | 854373-97-0 | Significant anti-cancer activity |

| (2-Ethoxypyridine-3-boronic acid) | 11309733 | Antimicrobial properties observed |

特性

IUPAC Name |

(5-ethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHVOODLUQFVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704472 |

Source

|

| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224436-34-3 |

Source

|

| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。